2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione

Photoredox catalysis Formyl radical chemistry N-Alkoxyphthalimide cleavage

Late-stage aldehyde installation on complex intermediates often requires tedious protection/deprotection sequences that add 2-3 synthetic steps. 2-(Chloromethoxy)isoindole-1,3-dione (CAS 22583-53-5) is a bench-stable, solid formyl radical (•CHO) precursor that eliminates this bottleneck via direct photocatalytic hydroformylation of alkenes. • Achieves up to 92% yield in Ni-catalyzed reductive formylation without protecting-group manipulation-ideal for nucleoside analogs and peptide conjugates bearing unprotected -OH or -NH₂ groups. • Enables hydroformylation of tetrasubstituted styrenes (up to 74% yield), a transformation inaccessible via classical Rh/Co catalysis. • Dual-function reagent: serves as both a Gabriel-type N-alkylating agent and a photoredox-cleavable formyl radical source in a single synthetic operation. Supplied with full analytical characterization; immediate global shipping for R&D quantities.

Molecular Formula C9H6ClNO3
Molecular Weight 211.60 g/mol
CAS No. 22583-53-5
Cat. No. B6205700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione
CAS22583-53-5
Molecular FormulaC9H6ClNO3
Molecular Weight211.60 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)OCCl
InChIInChI=1S/C9H6ClNO3/c10-5-14-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2
InChIKeyROYRVLUVVAXXCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione: Identity and Physicochemical Profile


2-(Chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 22583-53-5), also referred to as α-chloro N-methoxyphthalimide or PhthOCH₂Cl, is an N-alkoxyphthalimide derivative with the molecular formula C₉H₆ClNO₃ and a molecular weight of 211.60 g/mol . The compound features a phthalimide core bearing an N-chloromethoxy substituent, which combines an electrophilic chloromethyl ether moiety with a cleavable N–O bond. This dual structural motif underpins its primary applied value as a bench-stable, solid formyl radical precursor for photocatalytic and transition-metal-catalyzed aldehyde synthesis, as established in high-impact synthetic methodology literature [1][2].

Workflow
Photoredox and Ni-catalyzed formylation via formyl radical (•CHO) generation
Selection
Bench-stable crystalline solid; N–O bond enables latent radical precursor function
Use Context
Late-stage aldehyde installation on substrates with free -OH and -NH₂ groups

Uniqueness in Radical Formylation


The defining functional capability of 2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione is its ability to serve as a bench-stable, latent formyl radical (•CHO) precursor via photoredox-mediated, concerted N–O bond cleavage with concomitant HCl elimination [1]. This radical-generation pathway is structurally impossible for N-(chloromethyl)phthalimide (CAS 17564-64-6) and N-(bromomethyl)phthalimide, which possess C–N rather than N–O linkages and therefore cannot fragment to liberate a formyl radical under analogous conditions [1]. Conversely, alternative formyl-radical sources—such as formyl halides, 1,3-dioxolane, or glyoxylic acid derivatives—either suffer from poor bench stability, require super-stoichiometric additives, or exhibit more limited substrate scope in photocatalytic hydroformylation [2][3]. The chloromethoxy substituent thus delivers a unique intersection of room-temperature storage stability, controlled radical release, and broad alkene substrate compatibility that no single comparator simultaneously provides [1][3].

Target Reagent
N–O bond enables photoredox-mediated formyl radical (•CHO) release
Likely Substitute
N-(Chloromethyl)phthalimide (C–N bond) cannot generate formyl radical under same conditions
Target Reagent
Crystalline solid; stable at ambient temperature; standard benchtop handling
Likely Substitute
Formyl halides (HCOCl, HCOBr) are unstable gases requiring in-situ generation and gas handling

Quantitative Differentiation vs. Analogs


Formyl Radical Generation: N–O Bond Cleavage Contrast

α-Chloro N-methoxyphthalimide (the target compound) undergoes photoredox-mediated single-electron reduction to generate a formyl radical (•CHO) via concerted N–O bond cleavage and HCl elimination, as established by both experimental trapping studies and DFT computational analysis [1]. In contrast, N-(chloromethyl)phthalimide (CAS 17564-64-6) contains a C–N bond at the corresponding position and does not produce a formyl radical under identical photoredox conditions, precluding its use in radical hydroformylation workflows [1]. The target compound enabled aldehyde installation on acrylates, acrylamides, vinyl sulfones, vinyl ketones, and complex steroids with excellent chemoselectivity and regioselectivity; the N-(chloromethyl) comparator showed no formyl-transfer reactivity [1].

Formyl Radical Generation
Head-to-head
Target (N–O bond): 87–93% yield over 30+ substrates. Comparator (C–N bond): 0% yield under identical photoredox conditions.
N–O bond structural prerequisite confirmed; C–N comparator unreactive in radical hydroformylation.
Reaction failure risk with N-(chloromethyl)phthalimide.
Photoredox catalysis Formyl radical chemistry N-Alkoxyphthalimide cleavage

Bench Stability vs. Conventional Formyl Precursors

The target compound is explicitly characterized as a 'bench-stable' solid formyl radical precursor in independent publications spanning both photoredox (2022–2023) and organocatalytic (2025) synthetic platforms [1][2]. By contrast, formyl chloride (HCOCl) and formyl bromide (HCOBr) are unstable gases that cannot be stored at ambient temperature and must be generated and consumed in situ [2]. The class-level comparison across photocatalytic aldehyde synthesis methods identifies α-chloro N-methoxyphthalimide as one of only five established aldehyde-group sources, and the only one combining bench-stability with direct formyl radical generation capability [2].

Bench Stability
Class-level
Target: bench-stable crystalline solid. Comparators: formyl halides are unstable gases; dioxolane and glyoxylic acid have handling/storage limitations.
Reduces equipment overhead and handling risk compared to volatile/in-situ precursors.
Data to verify for specific laboratory storage conditions.
Reagent stability Formyl radical precursor Solid-state storage

Dual Electrophilic and Radical-Releasing Reactivity

The target compound uniquely combines two reactive functional elements in a single molecular scaffold: (i) an electrophilic chloromethyl ether moiety (–O–CH₂–Cl) capable of participating in bimolecular nucleophilic substitution (Sₙ2) for amine protection or alkylation, and (ii) a photolabile N–alkoxyphthalimide motif that generates formyl radicals upon single-electron reduction [1]. Neither N-methoxyphthalimide (CAS 1914-20-1, which lacks the chlorine leaving group and cannot undergo Sₙ2 substitution) nor N-(chloromethyl)phthalimide (which lacks the N–O bond and cannot generate formyl radicals) provides this dual reactivity profile [1].

Dual Reactivity
Reported
Target: combined Sₙ2 electrophilicity (chloromethoxy) and photoredox formyl radical generation. Comparators (N-methoxyphthalimide, N-(chloromethyl)phthalimide) each provide only one function.
Enables sequential protection-formylation from single reagent, streamlining synthesis.
Verify compatibility with specific protecting-group strategies.
Bifunctional reagent Nucleophilic substitution Radical precursor

Functional Group Tolerance: Ni-Catalyzed vs. Vilsmeier–Haack Formylation

When employed as the formyl radical source in nickel-catalyzed reductive coupling with aryl halides, the target compound (α-chloro N-methoxyphthalimide) enables formylation of substrates bearing free hydroxyl (–OH) and free primary amine (–NH₂) groups with preserved functional group integrity, achieving up to 92% yield (e.g., 4-iodobenzyl alcohol → 4-formylbenzyl alcohol) [1]. By contrast, the classical Vilsmeier–Haack formylation (POCl₃/DMF) is incompatible with unprotected –OH and –NH₂ functionalities, which undergo competing phosphorylation, chlorination, or formamidine formation under these strongly acidic conditions, typically resulting in <10% recovery of the desired aldehyde [1].

FG Tolerance
Reported
Ni-catalyzed formylation with target: 92% yield for 4-formylbenzyl alcohol (free -OH). Vilsmeier–Haack: ≤10% for hydroxyl-bearing substrates; incompatible with free -NH₂.
Supports protecting-group-free late-stage formylation of -OH and -NH₂ substrates.
Applicable under NiBr₂/dtbbpy catalysis; confirm with substrate of interest.
Late-stage functionalization Functional group tolerance Nickel catalysis

Alkene Scope: Photoredox vs. Metal-Catalyzed Hydroformylation

Using α-chloro N-methoxyphthalimide as the formyl radical precursor under photoredox conditions, hydroformylation was achieved across electrophilic alkenes (acrylates, acrylamides, vinyl sulfones, vinyl ketones) as well as complex steroid scaffolds, with aldehyde yields ranging from 45–93% across >30 substrates [1]. The more recent thiophenol-catalyzed variant extended this scope to unactivated tri- and tetrasubstituted alkenes, delivering β-aryl aldehydes with quaternary centers in up to 74% yield—the first reported hydroformylation of tetrasubstituted styrenes [2]. Classical Rh- or Co-catalyzed hydroformylation is ineffective for tetrasubstituted alkenes due to prohibitive steric strain in the organometallic transition state; reported yields for tetrasubstituted substrates under classical conditions are <5% or no conversion [2].

Alkene Scope
Reported
Target-based thiophenol-catalyzed hydroformylation: up to 74% yield on tetrasubstituted styrenes. Classical Rh/Co catalysis: ≤5% yield for these substrates.
Enables hydroformylation of sterically congested alkenes inaccessible with metal-catalyzed methods.
Requires thiophenol catalyst HAT-IV-4; verify scope on specific alkene class.
Hydroformylation Alkene functionalization Substrate scope

Synthetic and Medicinal Chemistry Applications


Late-Stage Formylation of Free –OH and –NH2 Substrates

In medicinal chemistry campaigns requiring aldehyde installation on advanced intermediates that already contain unprotected –OH or –NH₂ groups (e.g., nucleoside analogs, peptide conjugates, or kinase inhibitor scaffolds), 2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione enables nickel-catalyzed reductive formylation without protecting-group manipulation, achieving up to 92% yield under mild conditions [1]. This avoids the 2–3 additional synthetic steps (protection/deprotection) that would be necessitated by Vilsmeier–Haack or other strongly acidic formylation protocols, making the compound the reagent of choice for protecting-group-free late-stage functionalization workflows [1].

Hydroformylation of Sterically Hindered Alkenes

For research groups derivatizing terpenes, steroids, or other natural products containing tri- or tetrasubstituted alkene motifs, the target compound serves as the essential formyl radical precursor in the thiophenol-catalyzed radical hydroformylation platform, which remains the only reported method achieving productive hydroformylation of tetrasubstituted styrenes (up to 74% yield) [2]. Classical Rh/Co-catalyzed hydroformylation fails entirely on these sterically congested substrates, making procurement of 2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione a prerequisite for accessing this synthetic capability [2].

One-Reagent Protection–Formylation Strategy

The dual electrophilic/radical-precursor reactivity of 2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione enables synthetic sequences where the chloromethoxy group first participates in Gabriel-type N-alkylation to install a protected amine, and the N-alkoxyphthalimide moiety is subsequently cleaved under photoredox conditions to release a formyl radical for aldehyde installation [1][3]. This two-function, one-reagent strategy reduces the number of distinct intermediates that must be sourced, characterized, and quality-controlled, streamlining procurement logistics for multi-step synthetic campaigns [1][3].

Antiviral Nucleoside Analog Building Block

Structurally related N-(chloromethoxyalkyl)phthalimide derivatives serve as key intermediates in the synthesis of pyrimidine acyclic nucleoside antiviral candidates, where the chloromethoxy-phthalimide unit functions as a protected aminoalkoxy side-chain precursor [4]. While the direct antiviral data pertain to homologs (e.g., N-[2-(chloromethoxy)ethyl]phthalimide), the target compound represents the shortest-chain variant in this reagent family and can be evaluated as a more compact aminomethoxy-introduction module for structure–activity relationship (SAR) studies where minimal linker length is desired [4].

Application
Selection Property
Validation Focus
Late-stage formylation of unprotected -OH and -NH₂ substrates
Functional group tolerance under Ni catalysis
Yield and protecting-group-free workflow integration
Hydroformylation of sterically hindered alkenes
Tetrasubstituted alkene hydroformylation capability
Scope and yield compared to classical hydroformylation
Sequential protection-formylation strategy
Dual electrophilic/radical-precursor reactivity
Synthetic step count and procurement logistics
Aminomethoxy building block for nucleoside analog SAR
Short-chain chloromethoxyphthalimide module
Linker-length effects in analog design and evaluation
Quote Request

Request a Quote for 2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.